

# PROTAC BTK Degradar-1 chemical structure and properties

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## Compound of Interest

Compound Name: PROTAC BTK Degradar-1

Cat. No.: B12401281

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## An In-depth Technical Guide to PROTAC BTK Degradar-1

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of **PROTAC BTK Degradar-1**, a potent and selective degrader of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies, and its degradation offers a promising therapeutic strategy to overcome resistance to traditional BTK inhibitors. **PROTAC BTK Degradar-1**, also identified as compound C13, has demonstrated significant potential in preclinical studies, exhibiting high degradation activity, oral bioavailability, and antitumor efficacy.<sup>[1][2]</sup>

### Chemical Structure and Physicochemical Properties

**PROTAC BTK Degradar-1** is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.

Chemical Structure:

- Chemical Name: 3-[5-[3-[4-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl][1,4'-bipiperidin]-1'-yl]-1-propyn-1-yl]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione[3]
- Synonyms: BTK-PROTAC C13[3]

#### Physicochemical Properties

Property	Value	Source
Molecular Formula	C43H43N9O4	[3]
Molecular Weight	749.88 g/mol	[3]
CAS Number	2801715-13-7	[1]
Appearance	Solid	[3]
Solubility	Soluble to 10 mM in DMSO	[3]

## Pharmacological Properties

**PROTAC BTK Degradar-1** is a highly potent degrader of both wild-type and mutant BTK. Its mechanism of action leads to the efficient removal of the BTK protein, thereby inhibiting downstream signaling pathways crucial for the survival of malignant B-cells.

#### In Vitro Activity

Parameter	Value	Cell Line	Comments	Source
IC50 (BTK WT)	34.51 nM	-	Inhibitory concentration	[1]
IC50 (BTK-C481S)	64.56 nM	-	Effective against the common resistance mutation	[1]
DC50	5.8 nM	Mino cells	Concentration for 50% degradation of BTK	[3]
Dmax	96%	Mino cells	Maximum degradation of BTK	[3]
Cell Growth IC50	5-150 nM	OCI-ly10 cells	Potent inhibition of cell proliferation	[3]

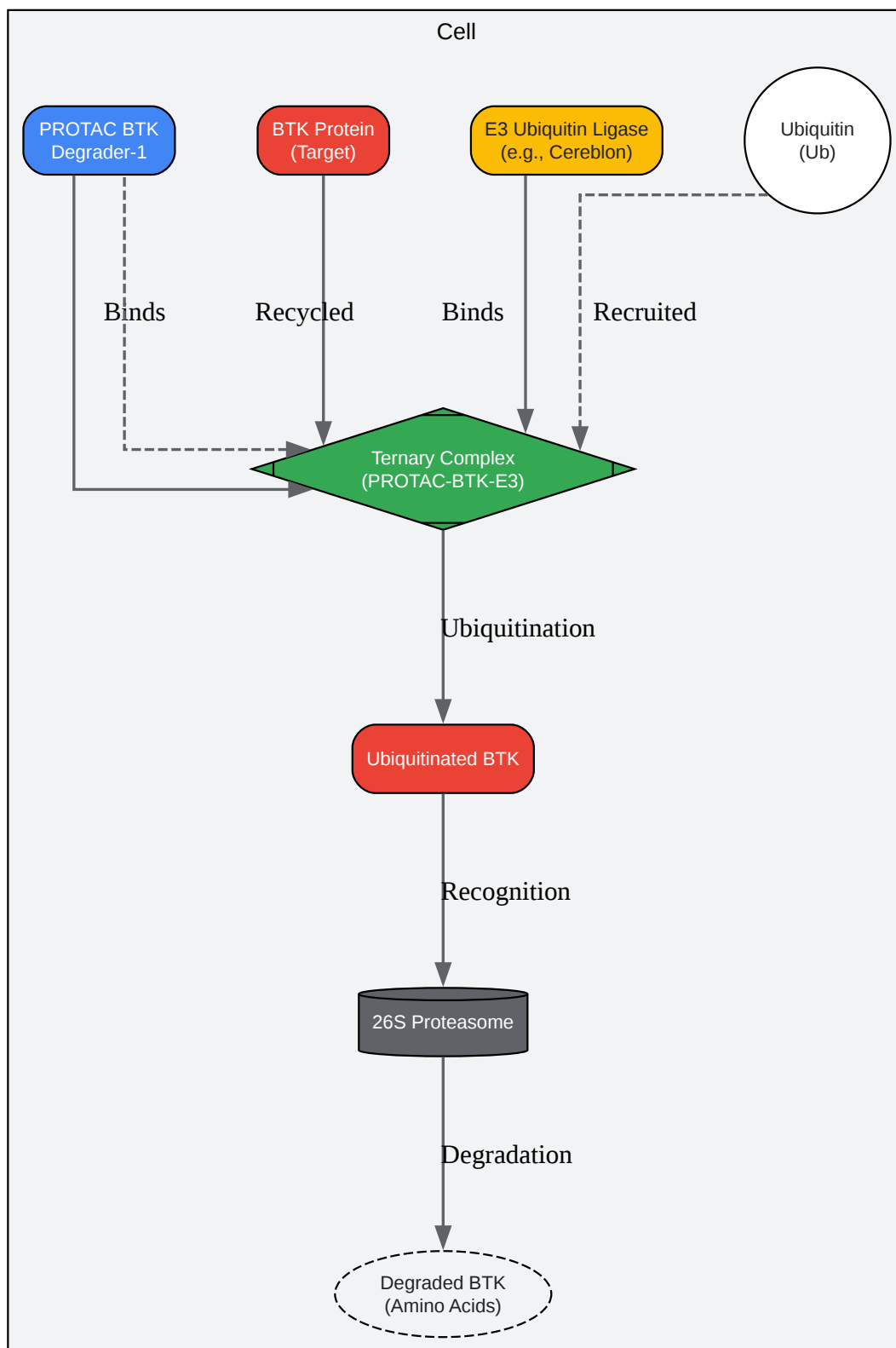
#### Pharmacokinetic Parameters in ICR Mice

Parameter	Value (PO, 100 mg/kg)	Value (IV, 2 mg/kg)	Source
Tmax (h)	1.00	-	[1]
T1/2 (h)	8.3	3.7	[1]
Cmax (ng/mL)	3089	-	[1]
AUC0-t (ng/mL·h)	16,894	2827	[1]

## Mechanism of Action and Signaling Pathway

**PROTAC BTK Degradar-1** functions by inducing the proximity of BTK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[3] This

catalytic mechanism allows a single molecule of the PROTAC to induce the degradation of multiple BTK protein molecules.



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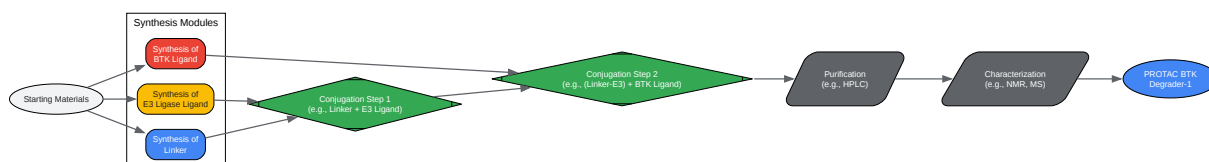
Caption: Mechanism of action of **PROTAC BTK Degradar-1**.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **PROTAC BTK Degradar-1**.

### Synthesis of PROTAC BTK Degradar-1 (Compound C13)

A detailed, multi-step synthesis protocol would be required for the chemical synthesis of **PROTAC BTK Degradar-1**. This typically involves the synthesis of the BTK-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation. A generalized workflow for PROTAC synthesis is depicted below.



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Caption: Generalized workflow for the synthesis of a PROTAC molecule.

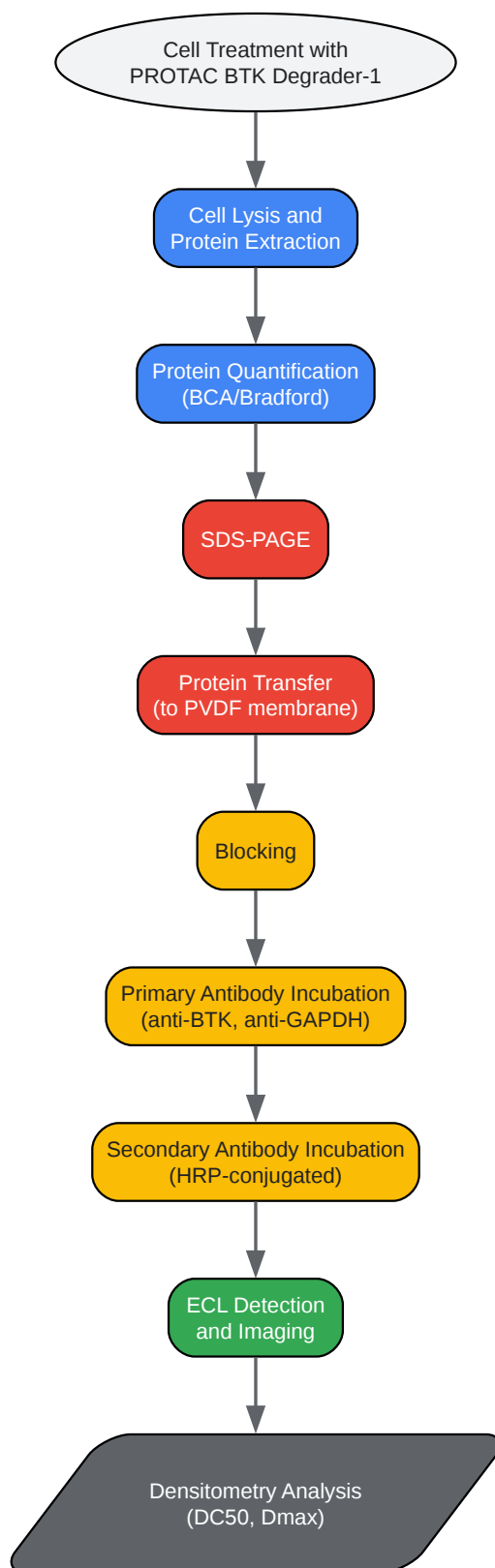
## Western Blot for BTK Degradation

This protocol is used to quantify the extent of BTK protein degradation in cells treated with **PROTAC BTK Degradar-1**.

- Cell Culture and Treatment:

- Seed Mino or OCI-ly10 cells in appropriate cell culture plates and allow them to adhere or stabilize.
- Treat the cells with varying concentrations of **PROTAC BTK Degradar-1** (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
- Cell Lysis:
  - After treatment, wash the cells with ice-cold PBS.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- SDS-PAGE and Protein Transfer:
  - Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
  - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against BTK overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH or  $\beta$ -actin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection and Analysis:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Quantify the band intensities using densitometry software.
  - Normalize the BTK band intensity to the loading control.
  - Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC50 and Dmax values.



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Caption: Workflow for Western Blot analysis of BTK degradation.

## In Vivo OCI-ly10 Xenograft Mouse Model

This protocol is used to evaluate the in vivo antitumor efficacy of **PROTAC BTK Degradar-1**.

- Animal Husbandry:
  - Use immunodeficient mice (e.g., NOD-SCID or similar strains).
  - House the animals in a pathogen-free environment with access to food and water ad libitum.
  - Allow for an acclimatization period before the start of the experiment.
- Tumor Cell Implantation:
  - Culture OCI-ly10 cells to the desired number.
  - Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
  - Subcutaneously inject the OCI-ly10 cell suspension into the flank of each mouse.
- Tumor Growth Monitoring and Randomization:
  - Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Once the tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration:
  - Prepare the formulation of **PROTAC BTK Degradar-1** for oral administration (PO).
  - Administer **PROTAC BTK Degradar-1** at specified doses (e.g., 10 and 30 mg/kg) and schedule (e.g., twice daily, bid) for a defined period (e.g., 17 days).<sup>[1]</sup>
  - The control group should receive the vehicle solution.
- Efficacy and Toxicity Assessment:

- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BTK levels in tumor tissue).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

## Conclusion

**PROTAC BTK Degradar-1** (compound C13) is a potent and orally bioavailable degrader of BTK that has shown significant promise in preclinical models of B-cell malignancies.[1][3] Its ability to efficiently degrade both wild-type and mutant forms of BTK, coupled with its favorable pharmacokinetic profile, makes it a compelling candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other PROTAC-based therapeutics.

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